molecular formula C11H19N5O B12641650 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol CAS No. 1333960-64-7

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B12641650
CAS No.: 1333960-64-7
M. Wt: 237.30 g/mol
InChI Key: NGTDUQVWAGYWFZ-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C11H19N5O and a molecular weight of 237.3 g/mol It is characterized by the presence of a piperazine ring substituted with an amino-methylpyrimidine group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 4-amino-6-methylpyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring .

Mechanism of Action

The mechanism of action of 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1333960-64-7

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

2-[4-(4-amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H19N5O/c1-9-8-10(12)14-11(13-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)

InChI Key

NGTDUQVWAGYWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCO)N

Origin of Product

United States

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